molecular formula C18H17N3O6S2 B2620877 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 864976-87-4

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2620877
CAS No.: 864976-87-4
M. Wt: 435.47
InChI Key: NPFASHCMLPQLFJ-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels . ZAC is activated by zinc ions (Zn2+) and protons (H+), and its physiological roles are still being elucidated due to a historical lack of potent and selective pharmacological tools . Compounds in this structural class, characterized by a benzothiazole core, have been demonstrated to act as negative allosteric modulators (NAMs) of ZAC . Research indicates they exhibit a largely non-competitive antagonism of Zn2+-induced ZAC signaling, likely by targeting the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent channel block . Functional characterization of related analogs has shown promising ZAC inhibition with IC50 values in the low micromolar range (1-3 µM) and high selectivity, exhibiting no significant off-target activity at other classic Cys-loop receptors such as 5-HT3, nicotinic acetylcholine, GABAA, or glycine receptors . This makes this compound a valuable research-grade chemical tool for probing the native function and therapeutic potential of ZAC in the central nervous system and peripheral tissues. The structural activity of this compound is influenced by its specific substituents; the nitrobenzamide group and the methylsulfonyl group on the benzothiazole ring are key determinants of its electronic properties and binding affinity, as positional isomerism on the benzamide ring can significantly impact the solid-state structure and intermolecular interactions of such molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-27-10-9-20-15-8-7-14(29(2,25)26)11-16(15)28-18(20)19-17(22)12-3-5-13(6-4-12)21(23)24/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFASHCMLPQLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • CAS Number : 1286709-71-4

The compound features a benzothiazole core substituted with various functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including the compound . Research has demonstrated that similar benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the effects of a related compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, showing that it inhibited cell proliferation and induced apoptosis at micromolar concentrations .

The mechanism underlying the anticancer activity of benzothiazole derivatives often involves the modulation of key signaling pathways. Specifically, compounds have been shown to inhibit the AKT and ERK pathways, which are crucial for cancer cell survival and proliferation. This dual inhibition may enhance their effectiveness as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have also been studied for their anti-inflammatory effects. The compound has been associated with reduced levels of inflammatory cytokines such as IL-6 and TNF-α in various assays . This suggests that it may serve as a dual-action agent capable of addressing both cancer progression and inflammation.

Additional Biological Activities

Benzothiazole derivatives have also been reported to exhibit antimicrobial, neuroprotective, and antiparasitic activities. These diverse effects are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in different pathological processes .

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, a derivative structurally similar to this compound showed promising results in inhibiting cancer cell proliferation and migration while promoting apoptosis in vitro. The study utilized MTT assays for cytotoxicity assessment and flow cytometry for apoptosis analysis .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of benzothiazole compounds. The results indicated that these compounds significantly downregulated pro-inflammatory cytokines in macrophage models, suggesting their potential use in treating inflammatory diseases alongside cancer therapy .

Data Tables

Biological Activity Cell Line/Model Concentration Effect Observed
AnticancerA4311-4 μMInhibition of proliferation, apoptosis induction
Anti-inflammatoryRAW264.7VariableDecreased IL-6 and TNF-α levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiadiazole vs. Thiazole Cores
  • Target Compound : Uses a benzo[d]thiazol-2(3H)-ylidene core. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and metal coordination.
  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Features a thiadiazole core (two nitrogens, one sulfur).
Triazole Derivatives
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] : Triazole cores offer multiple hydrogen-bonding sites. The tautomeric equilibrium between thione and thiol forms (absent in the target compound) impacts solubility and biological interactions .

Substituent Effects

Sulfonyl Groups
  • 4-(Azepan-1-ylsulfonyl) Derivatives : Bulky azepane-sulfonyl groups (e.g., in (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide) improve lipophilicity but may reduce solubility .
Nitro vs. Methoxy/Methyl Groups
  • 6-Methoxy-3-methylbenzo[d]thiazol Derivatives : Methoxy groups (e.g., in 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide) offer electron-donating effects, altering electronic distribution and solubility .
Spectral Characteristics
Compound IR C=O Stretch (cm⁻¹) Key NMR Signals (δ, ppm) Melting Point (°C)
Target Compound ~1670–1690 (expected) Not reported Not reported
N-(5-Isoxazol-5-yl-...-benzamide (6) 1606 7.36–7.72 (m, Ar-H), 8.13 (d, isoxazole-H) 160
N-[3-(3-Methylphenyl)...-benzamide (4g) 1690, 1638 2.49 (s, CH3), 7.47–7.72 (m, Ar-H) 200
4-[Benzyl(methyl)sulfamoyl]...benzamide Not reported 1.06 (t, CH3), 8.32 (d, ArH) Not reported

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